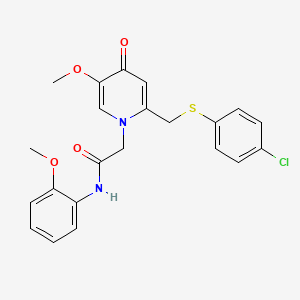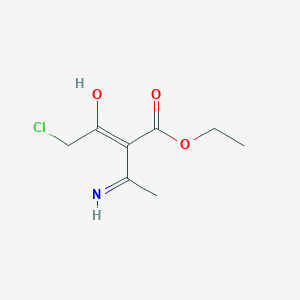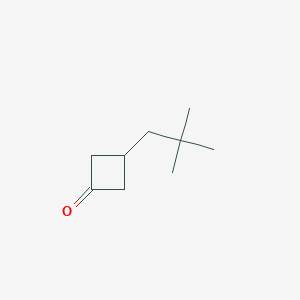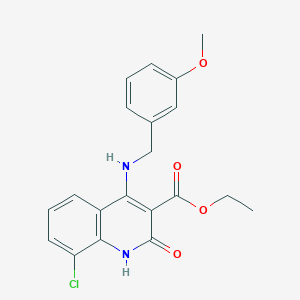
1-(2-Bromoethyl)cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromoethyl)cyclobutan-1-ol is a chemical compound with the molecular formula C6H11BrO . It has a molecular weight of 179.05 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H11BrO/c7-5-4-6(8)2-1-3-6/h8H,1-5H2 . The Canonical SMILES representation is C1CC(C1)(CCBr)O . Physical and Chemical Properties Analysis
This compound has a molecular weight of 179.05 g/mol . It has a computed XLogP3-AA value of 1.4 , indicating its lipophilicity. It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 2 . The topological polar surface area is 20.2 Ų . The compound is a covalently-bonded unit .Wissenschaftliche Forschungsanwendungen
Applications in Cycloaddition Reactions
1-(2-Bromoethyl)cyclobutan-1-ol, as a cyclobutane derivative, has relevance in cycloaddition reactions. Cycloaddition reactions are a critical part of synthetic chemistry, providing a route to complex molecular architectures. For instance, thermal [2+2] cycloaddition reactions have been studied to produce fluorene-9-spiro cyclobutane derivatives, which are important in synthesizing complex organic compounds (Toda, Motomura, & Oshima, 1974).
Photocycloaddition in Nucleotide Models
Cyclobutane derivatives, similar to this compound, find applications in the study of nucleotide models. Photocycloaddition reactions involving brominated uracil derivatives, such as 5-bromouracil, have been investigated in dinucleotide models. This research is significant in understanding DNA interactions and mutations (Skalski, Rapp, Suchowiak, & Golankiewicz, 2002).
Bioactive Cyclobutane-Containing Alkaloids
Research on cyclobutane-containing alkaloids, which are structurally similar to this compound, reveals their significant antimicrobial, antibacterial, and anticancer activities. These studies are critical in drug discovery and understanding natural product chemistry (Dembitsky, 2007).
Development of Small-Molecule Drug Candidates
Cyclobutanes, like this compound, are increasingly utilized in medicinal chemistry due to their unique structures and chemical properties. They contribute to drug candidates by enhancing metabolic stability, directing pharmacophore groups, and serving as aryl isosteres (van der Kolk, Janssen, Rutjes, & Blanco-Ania, 2022).
Synthesis and Industrial Applications
Improved synthesis methods for cyclobutane derivatives, akin to this compound, have been developed. These advancements are essential for industrial-scale production and applications in various chemical processes (Hui, 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-bromoethyl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c7-5-4-6(8)2-1-3-6/h8H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQXFIYFNWDJPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCBr)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909309-61-0 |
Source


|
| Record name | 1-(2-bromoethyl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2366758.png)
![6-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-N-(furan-2-ylmethyl)benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2366760.png)
![N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-2-methoxypyridin-3-amine](/img/structure/B2366762.png)





![2-(4-ethoxyphenyl)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide](/img/structure/B2366769.png)



![2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2366775.png)
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2366780.png)
